molecular formula C10H7F5 B14303519 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene CAS No. 116212-41-0

1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene

Cat. No.: B14303519
CAS No.: 116212-41-0
M. Wt: 222.15 g/mol
InChI Key: OHUTZKUDJJPITJ-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an alkyl group attached to the benzene ring makes it a compound of interest in various fields of research and industry. The unique properties imparted by the fluorine atoms, such as increased stability and reactivity, make this compound valuable in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene typically involves the introduction of fluorine atoms onto a benzene ring followed by the addition of the alkyl group. One common method is the direct fluorination of benzene derivatives using elemental fluorine or other fluorinating agents under controlled conditions. The alkyl group can be introduced through Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The alkyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atoms.

    Oxidation: Alcohols, aldehydes, or carboxylic acids depending on the extent of oxidation.

    Reduction: Compounds with fewer fluorine atoms or reduced alkyl groups.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential use in drug discovery and development due to the bioactive properties imparted by the fluorine atoms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.

    Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of an alkyl group.

    2,3,4,5,6-Pentafluorostyrene: Contains a styrene group instead of an alkyl group.

    Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Contains a different ester group.

Uniqueness

1,2,3,4,5-Pentafluoro-6-(2-methylprop-2-en-1-yl)benzene is unique due to the combination of multiple fluorine atoms and an alkyl group, which imparts distinct chemical and physical properties. This combination enhances its reactivity and stability, making it valuable in various applications.

Properties

CAS No.

116212-41-0

Molecular Formula

C10H7F5

Molecular Weight

222.15 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2-methylprop-2-enyl)benzene

InChI

InChI=1S/C10H7F5/c1-4(2)3-5-6(11)8(13)10(15)9(14)7(5)12/h1,3H2,2H3

InChI Key

OHUTZKUDJJPITJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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